molecular formula C10H14FNO2 B1328359 3-Fluoro-4-(3-methoxypropoxy)aniline CAS No. 946785-56-4

3-Fluoro-4-(3-methoxypropoxy)aniline

Cat. No. B1328359
CAS RN: 946785-56-4
M. Wt: 199.22 g/mol
InChI Key: ZGBVQTNODCLSTC-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-4-(3-methoxypropoxy)aniline" is a fluorinated aniline derivative, which is a class of compounds known for their significance in pharmaceuticals and material science. Although the specific compound is not directly studied in the provided papers, the research on similar fluorinated anilines and their derivatives offers insights into the chemical behavior and potential applications of such compounds.

Synthesis Analysis

The synthesis of fluorinated anilines often involves multi-step reactions with careful control of conditions to ensure high yields and purity. For instance, the synthesis of 2-(fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones required the use of Lewis or Bronsted acids as catalysts to achieve excellent yields, indicating the importance of catalyst choice in such reactions . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrated a high overall yield of 72% through a sequence of high-pressure hydrolysis and reduction reactions, followed by an addition reaction . These studies suggest that the synthesis of "3-Fluoro-4-(3-methoxypropoxy)aniline" would likely involve careful selection of catalysts and reaction conditions to optimize yield and selectivity.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is often characterized using various spectroscopic techniques. For example, the structural analysis of 3-chloro-4-fluoro-aniline was performed using computational methods, including density functional theory (DFT) to predict IR, UV-Visible, Raman, and NMR spectra . This indicates that similar computational and spectroscopic methods could be employed to analyze the molecular structure of "3-Fluoro-4-(3-methoxypropoxy)aniline."

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, often influenced by the presence of fluorine atoms. The study on 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues showed that the reactivity of fluoroanilines is affected by the number and position of fluorine atoms . This suggests that the reactivity of "3-Fluoro-4-(3-methoxypropoxy)aniline" in chemical reactions would also be influenced by the fluorine atom's electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines can be significantly different from their non-fluorinated counterparts. For example, the introduction of fluorine atoms can affect the redox reactivity and NMR properties of the compounds, as seen in the study of methoxy- and fluoro-substituted 2-(anilino)-1,4-naphthoquinones . The photophysical properties of fluorinated anilines can also be altered, with fluorine substitution causing shifts in emission maxima and changes in quantum yield . These findings imply that "3-Fluoro-4-(3-methoxypropoxy)aniline" would exhibit unique physical and chemical properties due to the presence of both methoxy and fluorine groups.

Scientific Research Applications

Synthesis of 3-Fluoro-2-quinolones

Mävers and Schlosser (1996) described the preparation of N-(Fluoro-3-methoxyacryloyl)anilines, leading to the synthesis of 3-fluoro-2-quinolones, a class of compounds with significant relevance in medicinal chemistry. This synthesis involved a reaction between lithium anilides and methoxy propenoate derivatives, demonstrating a pathway for generating structurally complex quinolones from simpler aniline precursors (Mävers & Schlosser, 1996).

Computational Studies for Kinase Inhibitors

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies for derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline. These studies were aimed at understanding the orientations and preferred active conformations of these inhibitors, which are crucial for designing effective kinase inhibitors in cancer therapy (Caballero et al., 2011).

Fluorescence Quenching Studies

Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols. Their research, involving steady state fluorescence measurements, provided insights into the behavior of these compounds under varying conditions, which is significant in the development of new fluorescent materials and sensors (Geethanjali et al., 2015).

Electrochemical Studies

Cihaner and Önal (2002) investigated the electrochemical behavior of fluoro-substituted aniline monomers, including studies on their polymerization and potential applications in conductive materials. This research is vital for the development of advanced materials with specific electronic properties (Cihaner & Önal, 2002).

Vibrational Analysis

Revathi et al. (2017) conducted a combined experimental and theoretical vibrational analysis of fluoro-substituted anilines. This study is crucial for understanding the molecular structure and behavior of these compounds, which has implications in materials science and pharmaceutical research (Revathi et al., 2017).

properties

IUPAC Name

3-fluoro-4-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBVQTNODCLSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-methoxypropoxy)aniline

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